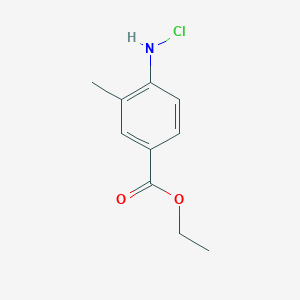![molecular formula C13H10N2O4S2 B14618835 1,1'-[(Dinitromethylene)disulfanediyl]dibenzene CAS No. 58174-58-6](/img/structure/B14618835.png)
1,1'-[(Dinitromethylene)disulfanediyl]dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[(Dinitromethylene)disulfanediyl]dibenzene is an organic compound characterized by the presence of two benzene rings connected by a disulfanediyl group, with a dinitromethylene group attached. This compound is part of the broader class of benzene derivatives, which are known for their aromatic properties and diverse applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(Dinitromethylene)disulfanediyl]dibenzene typically involves the reaction of benzene derivatives with sulfur-containing reagents under controlled conditions. One common method is the reaction of 1,1’-[disulfanediyl]dibenzene with dinitromethane in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[(Dinitromethylene)disulfanediyl]dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
Applications De Recherche Scientifique
1,1’-[(Dinitromethylene)disulfanediyl]dibenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,1’-[(Dinitromethylene)disulfanediyl]dibenzene involves its interaction with molecular targets such as enzymes or receptors. The dinitromethylene group can participate in redox reactions, while the disulfanediyl group can form disulfide bonds with thiol-containing biomolecules, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-[Disulfanediyldi(4,1-phenylene)]diethanone
- 1,1’-[Disulfanediyldi(1S)-1,1-ethanediyl]dibenzene
Uniqueness
1,1’-[(Dinitromethylene)disulfanediyl]dibenzene is unique due to the presence of both dinitromethylene and disulfanediyl groups, which confer distinct chemical reactivity and potential biological activity compared to other benzene derivatives.
Propriétés
Numéro CAS |
58174-58-6 |
|---|---|
Formule moléculaire |
C13H10N2O4S2 |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
[dinitro(phenylsulfanyl)methyl]sulfanylbenzene |
InChI |
InChI=1S/C13H10N2O4S2/c16-14(17)13(15(18)19,20-11-7-3-1-4-8-11)21-12-9-5-2-6-10-12/h1-10H |
Clé InChI |
WYEGWJBGLZFTMR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SC([N+](=O)[O-])([N+](=O)[O-])SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



methylidene}-1-methylimidazolidine](/img/structure/B14618758.png)
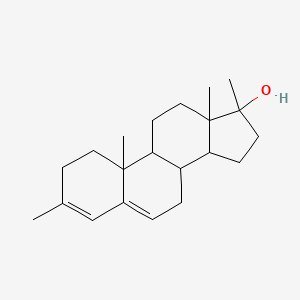
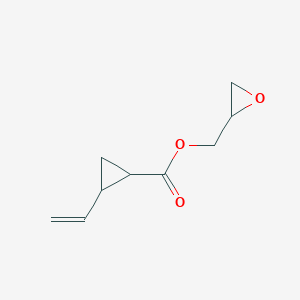

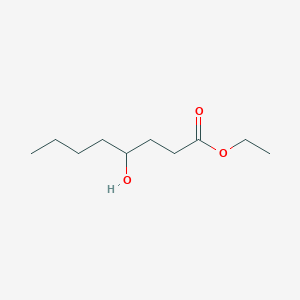

![N,N'-[(2,4-Dinitrophenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14618818.png)

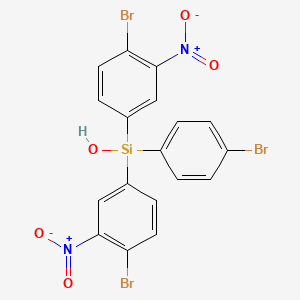
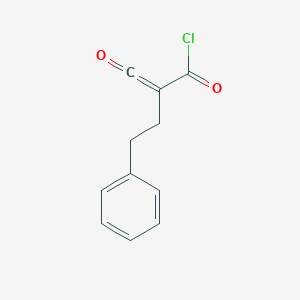
![Benzothiazole, 2-[2-(4-methoxyphenyl)ethenyl]-](/img/structure/B14618851.png)
